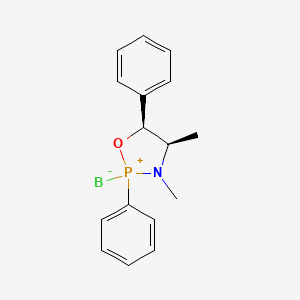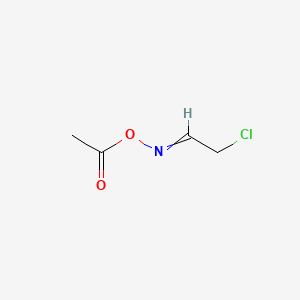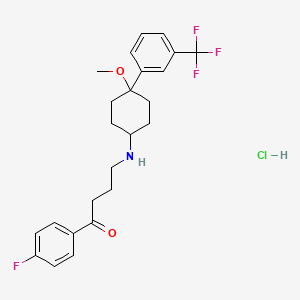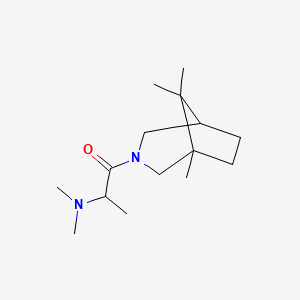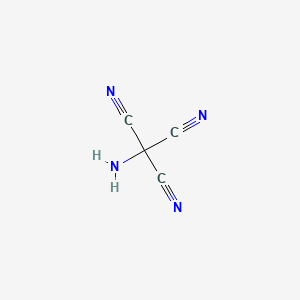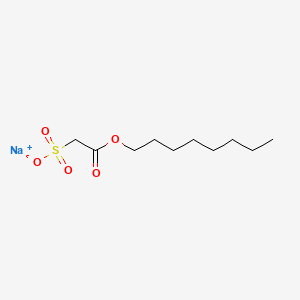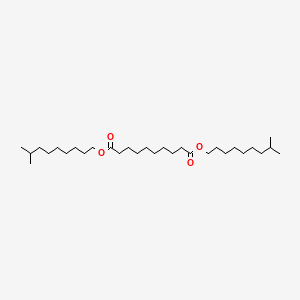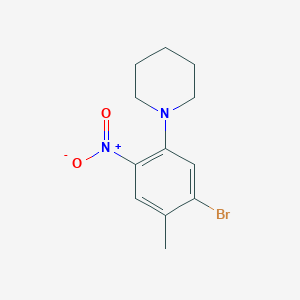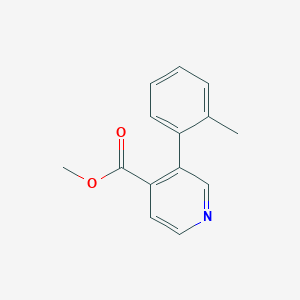
3-(2-Methylphenyl)-4-pyridinecarboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylphenyl)-4-pyridinecarboxylic acid methyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a pyridine ring substituted with a 2-methylphenyl group and a carboxylic acid methyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)-4-pyridinecarboxylic acid methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which provides a convenient and efficient route for the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methylphenyl)-4-pyridinecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-(2-Methylphenyl)-4-pyridinecarboxylic acid methyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mecanismo De Acción
The mechanism of action of 3-(2-Methylphenyl)-4-pyridinecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with enzymes or receptors in biological systems. The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl benzoate: Another ester with a similar structure but with a benzene ring instead of a pyridine ring.
Ethyl acetate: A simpler ester with a different alkyl group.
Methyl formate: An ester with a formyl group instead of a carboxylic acid group.
Uniqueness
3-(2-Methylphenyl)-4-pyridinecarboxylic acid methyl ester is unique due to the presence of both a pyridine ring and a 2-methylphenyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties compared to other esters .
Propiedades
Fórmula molecular |
C14H13NO2 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
methyl 3-(2-methylphenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C14H13NO2/c1-10-5-3-4-6-11(10)13-9-15-8-7-12(13)14(16)17-2/h3-9H,1-2H3 |
Clave InChI |
YCEXHYXJCGNDGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=C(C=CN=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


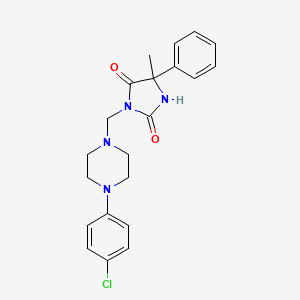
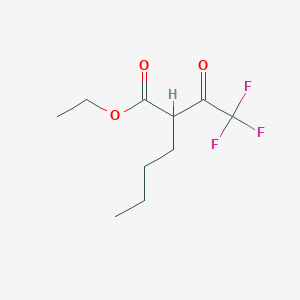
![diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride](/img/structure/B13730079.png)
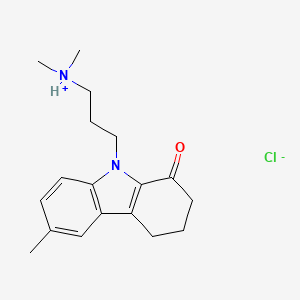
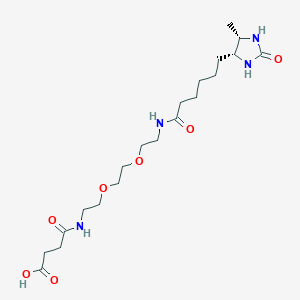
![N-Hydroxy-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B13730091.png)
